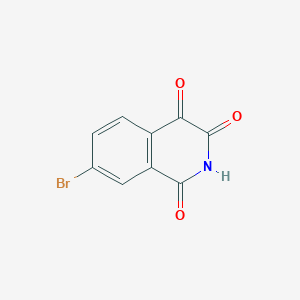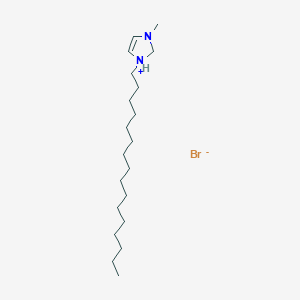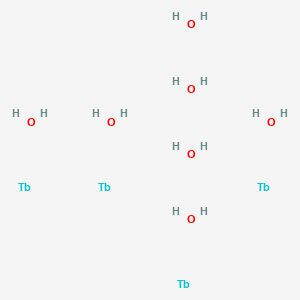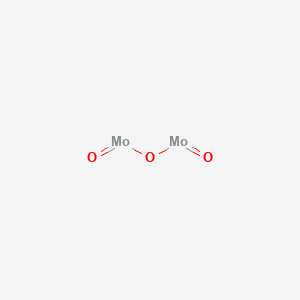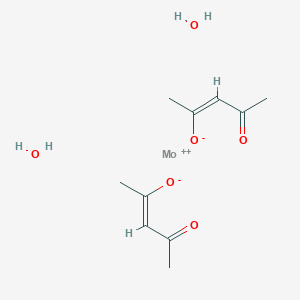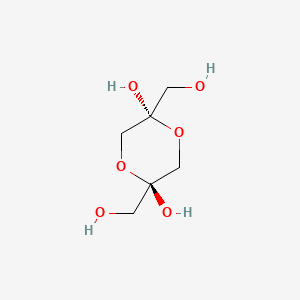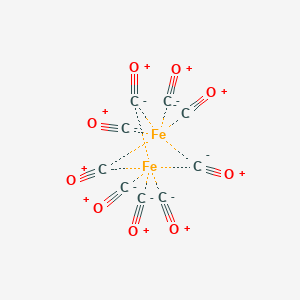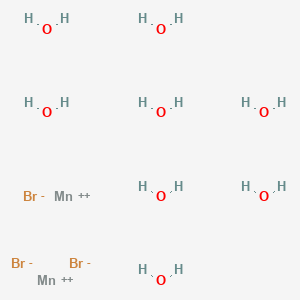
Manganese bromide (MnBr2), tetrahydrate (8CI,9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Manganese bromide, with the chemical formula MnBr₂, is a compound composed of manganese and bromine. The tetrahydrate form, MnBr₂·4H₂O, is a pink crystalline solid that is highly soluble in water. This compound is used in various applications, including as a reagent in chemical synthesis and in the production of other manganese compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Manganese bromide tetrahydrate can be synthesized by reacting manganese carbonate or manganese oxide with hydrobromic acid. The reaction typically occurs at room temperature and results in the formation of manganese bromide in solution, which can then be crystallized to obtain the tetrahydrate form.
Industrial Production Methods: Industrially, manganese bromide is produced by the direct reaction of manganese metal with bromine gas. This method involves passing bromine gas over heated manganese metal, resulting in the formation of manganese bromide. The product is then dissolved in water and crystallized to obtain the tetrahydrate form .
Analyse Des Réactions Chimiques
Types of Reactions: Manganese bromide undergoes various chemical reactions, including:
Oxidation: Manganese bromide can be oxidized to form manganese(III) or manganese(IV) compounds.
Reduction: It can be reduced to manganese metal under certain conditions.
Substitution: Manganese bromide can participate in substitution reactions where the bromide ions are replaced by other anions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used.
Substitution: Reactions with silver nitrate can replace bromide ions with nitrate ions.
Major Products:
Oxidation: Manganese(III) oxide or manganese dioxide.
Reduction: Manganese metal.
Substitution: Manganese nitrate when reacted with silver nitrate.
Applications De Recherche Scientifique
Manganese bromide tetrahydrate is used in various scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis, particularly in the Stille reaction, which couples two carbon atoms using an organotin compound.
Biology: Manganese bromide is used in studies involving manganese-dependent enzymes and their mechanisms.
Industry: Manganese bromide is used in the production of rechargeable batteries, particularly in redox flow batteries, due to its ability to store and release electrical energy efficiently
Mécanisme D'action
The mechanism by which manganese bromide exerts its effects depends on its application:
Catalysis: In catalytic reactions, manganese bromide acts as a Lewis acid, facilitating the formation of carbon-carbon bonds.
Biological Systems: Manganese ions from manganese bromide can interact with enzymes, altering their structure and function. This interaction is crucial in processes such as photosynthesis and the detoxification of reactive oxygen species.
MRI Contrast Agents: Manganese ions enhance the contrast in MRI by shortening the relaxation times of water protons in tissues.
Comparaison Avec Des Composés Similaires
- Manganese(II) chloride (MnCl₂)
- Manganese(II) iodide (MnI₂)
- Iron(II) bromide (FeBr₂)
- Cobalt(II) bromide (CoBr₂)
Comparison: Manganese bromide is unique due to its specific reactivity and solubility properties. Compared to manganese chloride and manganese iodide, manganese bromide has different solubility and reactivity profiles, making it suitable for specific applications such as in redox flow batteries and as a catalyst in organic synthesis. Iron and cobalt bromides, while similar in some respects, have different magnetic and catalytic properties, which influence their use in various industrial and research applications .
Propriétés
IUPAC Name |
manganese(2+);tribromide;octahydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3BrH.2Mn.8H2O/h3*1H;;;8*1H2/q;;;2*+2;;;;;;;;/p-3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSRJXFGBXVDFRR-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.O.O.[Mn+2].[Mn+2].[Br-].[Br-].[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Br3H16Mn2O8+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
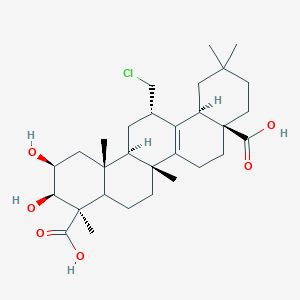
![[(4R,5S,6S,7R,9R,10R,11Z,13Z,16R)-6-[5-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[5-(dimethylamino)-6-methyloxan-2-yl]oxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] acetate](/img/structure/B8071422.png)
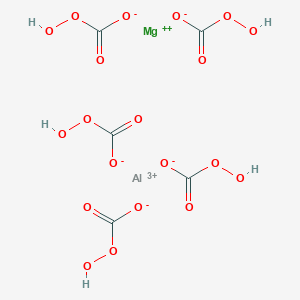
![(3S,4S,5R)-4-((2R,3R)-2,3-Dihydroxy-3-((2S,3R,5R,9R,10R,13R,17S)-2,3,14-trihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,6,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)butyl)-5-hydroxy-3-methyltetrahydro-2H-pyran-2-one](/img/structure/B8071441.png)
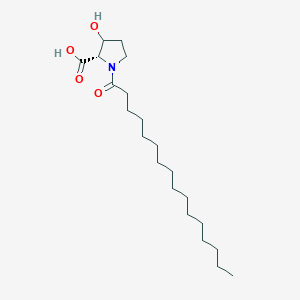
![sodium;2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]-3-hydroxypropan-1-olate](/img/structure/B8071457.png)
![benzyl N-[1-(3-methoxypropylamino)-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B8071464.png)
